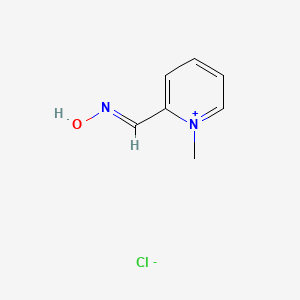
Pralidoxime Chloride
Overview
Description
Pralidoxime Chloride, also known as 2-pyridine aldoxime methyl chloride, is a compound belonging to the family of oximes. It is primarily used as an antidote for organophosphate poisoning, which can occur due to exposure to certain pesticides and nerve agents. Organophosphates inhibit the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine and subsequent overstimulation of the nervous system. This compound works by reactivating acetylcholinesterase, thereby alleviating the toxic effects of organophosphates .
Mechanism of Action
Target of Action
Pralidoxime chloride primarily targets acetylcholinesterase , an enzyme crucial for nerve function . Acetylcholinesterase’s role is to break down acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating nerve impulses .
Mode of Action
Organophosphates, such as certain pesticides and nerve gases, inactivate acetylcholinesterase by binding to its esteratic site, leading to an accumulation of acetylcholine and continuous nerve stimulation . This compound acts as an antidote by reactivating acetylcholinesterase. It achieves this by cleaving the phosphate-ester bond formed between the organophosphate and acetylcholinesterase, thereby reversing the enzyme’s inactivation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway. By reactivating acetylcholinesterase, this compound allows the enzyme to resume its role in breaking down acetylcholine, thus restoring normal nerve function .
Result of Action
The primary molecular effect of this compound is the reactivation of acetylcholinesterase, allowing the enzyme to resume its function of breaking down acetylcholine . On a cellular level, this results in the restoration of normal nerve function and the alleviation of symptoms caused by organophosphate poisoning .
Action Environment
The efficacy of this compound can be influenced by various environmental factors. For instance, the timing of administration is crucial; this compound must be given within 24 hours of organophosphate exposure for it to effectively reactivate acetylcholinesterase . Furthermore, the compound’s therapeutic effects are closely related to its pharmacokinetics, suggesting that factors affecting drug absorption, distribution, metabolism, and excretion could potentially influence its action .
Biochemical Analysis
Biochemical Properties
Pralidoxime chloride plays a crucial role in biochemical reactions by reactivating acetylcholinesterase, which has been inactivated by organophosphates. The compound interacts with the phosphorylated acetylcholinesterase enzyme, cleaving the phosphate-ester bond formed between the organophosphate and the enzyme . This reactivation allows acetylcholinesterase to resume its normal function of breaking down acetylcholine, a neurotransmitter, thereby restoring normal nerve function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by restoring the activity of acetylcholinesterase, which is critical for nerve signal transmission. This restoration impacts cell signaling pathways, gene expression, and cellular metabolism. By reactivating acetylcholinesterase, this compound helps in the breakdown of accumulated acetylcholine, preventing overstimulation of nerve cells and subsequent cellular damage .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with phosphorylated acetylcholinesterase. This compound binds to the enzyme and cleaves the phosphate-ester bond formed by the organophosphate, thereby reactivating the enzyme . This reactivation allows acetylcholinesterase to hydrolyze acetylcholine, preventing its accumulation and the resultant overstimulation of nerve cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is known for its rapid but transient reactivation of acetylcholinesterase. Studies have shown that this compound can quickly reverse the toxic effects of organophosphates, but its effects may diminish over time, necessitating repeated doses . The stability and degradation of this compound in laboratory settings are critical factors in its long-term efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively reactivates acetylcholinesterase and reverses organophosphate toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including muscle weakness and respiratory distress . Threshold effects have been observed, indicating that there is an optimal dosage range for its therapeutic efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with acetylcholinesterase. The compound is metabolized primarily in the liver, where it undergoes biotransformation . Enzymes such as cytochrome P450 may play a role in its metabolism, affecting its bioavailability and efficacy . The metabolic flux and levels of metabolites can influence the overall therapeutic outcome of this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is known to cross the blood-brain barrier to a limited extent, affecting its central nervous system activity . Transporters and binding proteins may facilitate its movement within the body, influencing its localization and accumulation in target tissues . The distribution of this compound is critical for its therapeutic action and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase . Post-translational modifications and targeting signals may direct this compound to specific cellular compartments or organelles, affecting its reactivation potential and therapeutic efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pralidoxime Chloride is synthesized by treating pyridine-2-carboxaldehyde with hydroxylamine, resulting in the formation of pyridine-2-aldoxime. This intermediate is then alkylated with methyl iodide to produce pralidoxime as the iodide salt. The iodide salt can be converted to the chloride salt through an ion exchange process .
Industrial Production Methods: In industrial settings, this compound is often produced through cryo-desiccation for intravenous injection or infusion. Each vial typically contains 1000 mg of sterile this compound, which is reconstituted with sterile water for injection .
Chemical Reactions Analysis
Types of Reactions: Pralidoxime Chloride primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophilic Substitution: this compound reacts with alkyl halides under basic conditions to form alkylated oximes.
Oxidation and Reduction: While this compound is not commonly involved in oxidation or reduction reactions, it can participate in redox reactions under specific conditions.
Major Products: The major products formed from these reactions include various alkylated oximes, depending on the electrophile used in the reaction .
Scientific Research Applications
Pralidoxime Chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: this compound is employed in studies involving enzyme kinetics and the reactivation of acetylcholinesterase.
Medicine: It is a critical component in the treatment of organophosphate poisoning and is often used in conjunction with atropine and diazepam or midazolam
Comparison with Similar Compounds
Pralidoxime Chloride is part of a family of oximes that includes other compounds such as obidoxime, HI-6, trimedoxime, and methoxime. These compounds share a similar mechanism of action but differ in their chemical structures and efficacy:
Obidoxime: Known for its higher efficacy in reactivating acetylcholinesterase inhibited by certain organophosphates.
HI-6: Exhibits a broader spectrum of activity against various organophosphates.
Trimedoxime: Similar to this compound but with different pharmacokinetic properties.
Methoxime: Another oxime with distinct chemical properties and applications
This compound is unique in its widespread use and FDA approval for treating organophosphate poisoning, making it a critical component in medical countermeasures against nerve agents and pesticides .
Properties
IUPAC Name |
(NZ)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O.ClH/c1-9-5-3-2-4-7(9)6-8-10;/h2-6H,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGSLXSBYYMVKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C=NO.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=CC=C1/C=N\O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Pralidoxime chloride counteract organophosphate poisoning?
A1: this compound (2-PAM chloride) is a cholinesterase reactivator. [] Organophosphates work by binding to and inhibiting the enzyme acetylcholinesterase (AChE), which is crucial for breaking down the neurotransmitter acetylcholine. This inhibition leads to the accumulation of acetylcholine and excessive stimulation of cholinergic receptors, resulting in the symptoms of organophosphate poisoning. 2-PAM chloride works by removing the organophosphate molecule from AChE, thereby reactivating the enzyme and restoring normal neurotransmission. [, , , ]
Q2: What are the downstream effects of this compound administration in organophosphate poisoning?
A2: The reactivation of AChE by this compound leads to a reduction in acetylcholine levels, alleviating the symptoms of organophosphate poisoning. These effects include the reversal of muscarinic symptoms like salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, as well as nicotinic symptoms such as muscle weakness, paralysis, and respiratory depression. [, , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C7H9ClN2O. It has a molecular weight of 172.6 g/mol. []
Q4: Are there any spectroscopic data available for this compound?
A4: Yes, spectroscopic data, including ultraviolet (UV) and infrared (IR) absorption spectra, are available for this compound. It exhibits a characteristic UV absorbance peak at 296 nm. [] IR spectroscopy can be used to identify specific functional groups present in the molecule. []
Q5: How stable is this compound in solution?
A5: The stability of this compound in solution depends on factors like pH, concentration, and storage temperature. In concentrated acidic solutions, it can degrade over time, forming various decomposition products. [] Studies have shown that solutions containing 5% this compound without buffers, at an initial pH of 5, exhibit about 10% deterioration over 3 years at room temperature. [] Adjusting the pH to 4 may improve stability. [] Refrigeration and storage in a dry state are expected to further enhance stability. []
Q6: How does the presence of other drugs, like Atropine, affect this compound's stability in a combined formulation?
A6: Research indicates that combining Atropine sulfate and this compound in a single auto-injector cartridge does not negatively impact the stability of either drug. Accelerated stability studies have shown that such combined formulations can remain stable for up to 24 months. []
Q7: Does this compound have any catalytic properties?
A7: While this compound is not a catalyst in the traditional sense, its action involves a chemical reaction with the organophosphate-AChE complex. This reaction is stoichiometric, meaning that one molecule of this compound reactivates one molecule of AChE. []
Q8: What are the primary applications of this compound?
A8: this compound is primarily used as an antidote for organophosphate poisoning. It is included in auto-injectors for rapid administration in emergency situations, particularly by military personnel and first responders. [, , ]
Q9: Have there been any computational studies on this compound?
A9: Computational chemistry techniques, such as molecular docking and molecular dynamics simulations, can be employed to study the interaction between this compound and AChE. These methods help visualize the binding mode and provide insights into the reactivation mechanism at a molecular level.
Q10: How do structural modifications of this compound affect its activity?
A10: Modifications to the structure of this compound, such as altering the substituents on the pyridine ring or the oxime group, can influence its ability to reactivate AChE. Studies have investigated the relationship between the structure of Pralidoxime analogs and their reactivation potency and selectivity for different types of organophosphate-inhibited AChE.
Q11: What are some strategies to improve the stability or bioavailability of this compound formulations?
A11: Strategies to enhance the stability of this compound solutions include optimizing pH, using appropriate buffers, controlling storage temperature, and packaging in a way that minimizes exposure to light and moisture. [, ] Encapsulation in biopolymeric microcapsules has been explored as a way to achieve controlled release and improve oral bioavailability. []
Q12: Are there specific safety regulations regarding the handling and disposal of this compound?
A12: Yes, as a potent pharmaceutical, this compound is subject to specific SHE regulations. These regulations cover various aspects, including safe handling practices, personal protective equipment requirements, storage guidelines, and appropriate disposal methods for unused or expired product.
Q13: What is the pharmacokinetic profile of this compound?
A13: this compound is rapidly absorbed after intramuscular or intravenous administration. [, , ] It exhibits a short half-life of approximately 1.4 hours and is primarily excreted unchanged in the urine. [] The drug's rapid elimination necessitates frequent dosing or continuous infusion to maintain therapeutic levels. []
Q14: How do different routes of administration of this compound, like intramuscular injection vs. continuous intravenous infusion, compare in terms of efficacy?
A14: Studies have shown that continuous intravenous infusion of this compound is more effective in maintaining therapeutic drug levels compared to intermittent bolus injections. [, ] This method ensures a more consistent concentration of the drug in the bloodstream, leading to better reactivation of AChE and improved patient outcomes. [, , ]
Q15: What animal models are used to study the efficacy of this compound?
A15: Rodent models, particularly rats and mice, are commonly used to investigate the efficacy of this compound against organophosphate poisoning. [, , , , ] These models allow researchers to assess the drug's ability to reverse organophosphate-induced toxicity, measure AChE reactivation, and evaluate the impact on survival rates.
Q16: Have there been clinical trials evaluating the efficacy of this compound?
A16: Numerous clinical studies have been conducted to evaluate the efficacy of this compound in treating organophosphate poisoning in humans. Research has investigated various aspects, including the optimal dose and route of administration, the impact on clinical outcomes like time to symptom resolution and mortality rate, and the incidence of complications like intermediate syndrome. [, , , , , , , , , , , , ]
Q17: Is there any evidence of resistance to this compound in treating organophosphate poisoning?
A17: While this compound is generally effective in reactivating AChE, its efficacy can be influenced by several factors. Certain organophosphates may form a more stable complex with AChE, making reactivation more challenging.
Q18: What are the potential adverse effects of this compound?
A18: this compound is generally well-tolerated, but high doses or rapid administration can cause adverse effects such as dizziness, blurred vision, headache, nausea, and tachycardia. []
Q19: Are there any novel drug delivery systems being explored for this compound?
A19: Researchers are exploring novel drug delivery systems, such as nanoparticles and microspheres, to enhance the therapeutic efficacy of this compound. [, ] These systems aim to improve drug stability, prolong drug release, and potentially target specific tissues, like the brain, where organophosphate-induced damage can be particularly severe.
Q20: Are there any biomarkers to monitor the effectiveness of this compound therapy?
A20: Monitoring erythrocyte AChE activity is a direct and reliable biomarker for assessing the effectiveness of this compound therapy. [, , ] The rate and extent of AChE reactivation provide valuable information about the patient's response to treatment and can guide dose adjustments.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


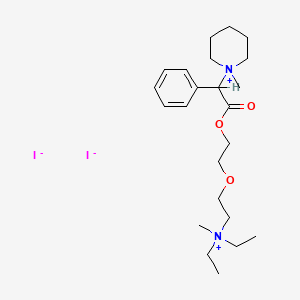
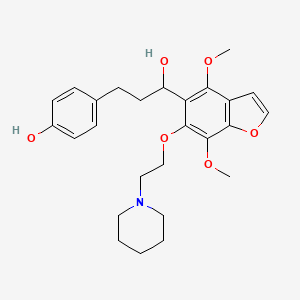
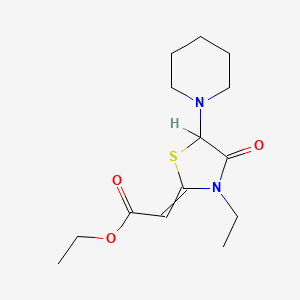
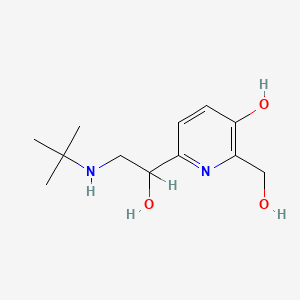
![4-Amino-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B1677961.png)
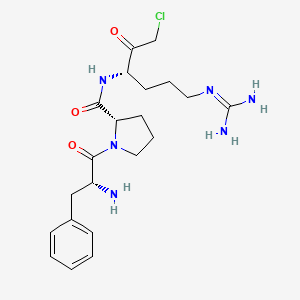
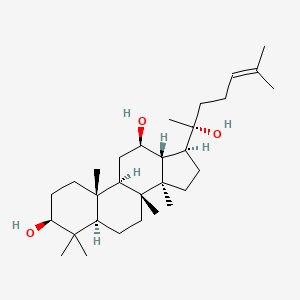
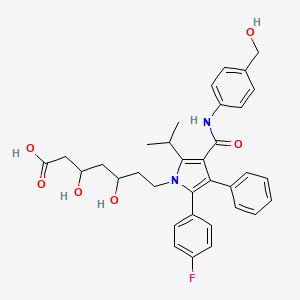

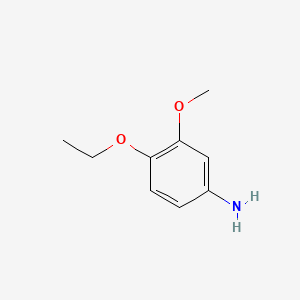
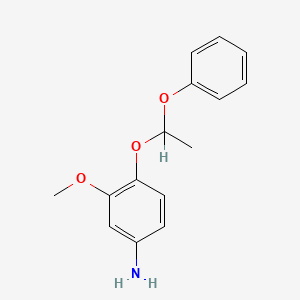
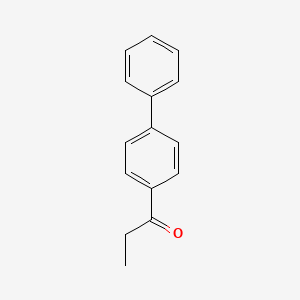
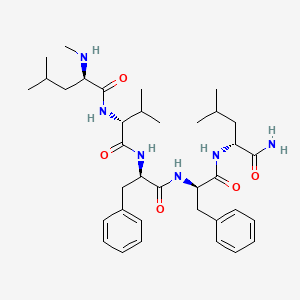
![2-(Chloromethyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol](/img/structure/B1677975.png)
